molecular formula C15H27BO4 B2840951 Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclopentane-1-carboxylate CAS No. 2365173-89-1

Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclopentane-1-carboxylate

Cat. No.: B2840951
CAS No.: 2365173-89-1
M. Wt: 282.19
InChI Key: NDYHGNUPQSVNEW-UHFFFAOYSA-N
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Description

Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclopentane-1-carboxylate is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and cross-coupling reactions.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting cyclopentanecarboxylic acid with ethyl chloroformate to form ethyl cyclopentanecarboxylate, followed by a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Types of Reactions:

  • Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to couple with aryl halides.

  • Oxidation and Reduction Reactions: It can undergo oxidation to form the corresponding aldehyde or ketone and reduction to form the corresponding alcohol.

Common Reagents and Conditions:

  • Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., sodium carbonate), and an aryl halide.

  • Oxidation: Oxidizing agents like chromium(VI) oxide or Dess-Martin periodinane.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Suzuki-Miyaura Reaction: Biaryl compounds.

  • Oxidation: Cyclopentanecarboxylic aldehyde or ketone.

  • Reduction: Cyclopentanecarboxylic alcohol.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Medicine: The compound is used in the development of new drugs, especially in the field of cancer therapy. Industry: It finds applications in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with an aryl halide in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

  • Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate: Similar structure but with a cyclohexene ring instead of cyclopentane.

  • (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate: Contains an acrylate group instead of a carboxylate group.

Uniqueness: Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclopentane-1-carboxylate is unique due to its cyclopentane ring, which provides different steric and electronic properties compared to its cyclohexene and acrylate counterparts.

Properties

IUPAC Name

ethyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BO4/c1-6-18-13(17)12-8-7-11(9-12)10-16-19-14(2,3)15(4,5)20-16/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYHGNUPQSVNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCC(C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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